molecular formula C4H4F3N3S2 B1451708 5-[(2,2,2-Trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol CAS No. 156377-70-7

5-[(2,2,2-Trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol

Cat. No.: B1451708
CAS No.: 156377-70-7
M. Wt: 215.2 g/mol
InChI Key: CCXVNUIBDLAADX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2,2,2-Trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol is a chemical compound with the molecular formula C4H4F3N3S2 and a molecular weight of 215.22 g/mol . This compound is characterized by the presence of a trifluoroethyl group attached to an amino group, which is further connected to a thiadiazole ring.

Biochemical Analysis

Biochemical Properties

5-[(2,2,2-Trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its ability to form stable complexes with metal ions, which can influence enzyme activity and protein function . For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby altering their catalytic activity. Additionally, this compound can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting protein folding and stability.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been shown to affect the expression of genes involved in oxidative stress response, apoptosis, and cell cycle regulation. Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, through covalent and non-covalent interactions . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, where the compound’s beneficial effects are observed at lower doses, while adverse effects become prominent at higher doses.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes . The compound can affect metabolic flux by inhibiting or activating specific enzymes, leading to changes in metabolite levels. Additionally, it can influence the production of reactive oxygen species (ROS) and other signaling molecules, impacting cellular redox balance and signaling pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function, influencing the overall cellular response.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s activity and function can be modulated by its subcellular localization, as it can interact with different biomolecules in distinct cellular environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,2,2-Trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol typically involves the reaction of 2,2,2-trifluoroethylamine with 1,3,4-thiadiazole-2-thiol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate higher volumes, and additional steps may be included to ensure the purity and stability of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

5-[(2,2,2-Trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-[(2,2,2-Trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol include other thiadiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in the presence of the trifluoroethyl group, which imparts distinct chemical and biological properties to the compound. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable molecule for various applications .

Properties

IUPAC Name

5-(2,2,2-trifluoroethylamino)-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F3N3S2/c5-4(6,7)1-8-2-9-10-3(11)12-2/h1H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXVNUIBDLAADX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)NC1=NNC(=S)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F3N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156377-70-7
Record name 5-[(2,2,2-trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(2,2,2-Trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol
Reactant of Route 2
Reactant of Route 2
5-[(2,2,2-Trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol
Reactant of Route 3
Reactant of Route 3
5-[(2,2,2-Trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol
Reactant of Route 4
Reactant of Route 4
5-[(2,2,2-Trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol
Reactant of Route 5
Reactant of Route 5
5-[(2,2,2-Trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol
Reactant of Route 6
Reactant of Route 6
5-[(2,2,2-Trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.